5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol
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Overview
Description
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol is a compound belonging to the phenazine family. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
The synthesis of 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol can be achieved through various synthetic routes. One common method involves the condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with benzene-1,2-diamines . This reaction typically occurs under reflux conditions in the presence of a suitable catalyst, such as piperidine, in a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired phenazine derivative .
Chemical Reactions Analysis
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroxyl group can participate in hydrogen bonding and redox reactions, which can disrupt cellular processes in microorganisms or cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent used as a prototype for developing new antimicrobial drugs.
Properties
CAS No. |
61329-38-2 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
5,5-dimethyl-6H-benzo[a]phenazin-6-ol |
InChI |
InChI=1S/C18H16N2O/c1-18(2)12-8-4-3-7-11(12)15-16(17(18)21)20-14-10-6-5-9-13(14)19-15/h3-10,17,21H,1-2H3 |
InChI Key |
BVJSXXINSMQLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)O)C |
Origin of Product |
United States |
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